molecular formula C9H11N3 B15228068 1-Cyclopentyl-1h-pyrazole-4-carbonitrile

1-Cyclopentyl-1h-pyrazole-4-carbonitrile

Cat. No.: B15228068
M. Wt: 161.20 g/mol
InChI Key: VBUHHRMNVFBUBY-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazole-4-carbonitrile is an organic compound with the molecular formula C9H11N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-1H-pyrazole-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of 1-cyclopentyl-3-oxobutanenitrile with hydrazine hydrate under acidic conditions. The reaction typically proceeds at elevated temperatures, resulting in the formation of the desired pyrazole derivative.

Another method involves the one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using engineered polyvinyl alcohol as a catalyst . This environmentally benign procedure yields high amounts of the desired product with minimal waste.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 1-cyclopentyl-1H-pyrazole-4-amine.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: 1-Cyclopentyl-1H-pyrazole-4-amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-Cyclopentyl-1H-pyrazole-4-amine: Similar structure but with an amine group instead of a nitrile group.

    3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: Similar structure but with an additional amino group at the 3-position.

Uniqueness

1-Cyclopentyl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of a cyclopentyl group and a nitrile group attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-cyclopentylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-8-6-11-12(7-8)9-3-1-2-4-9/h6-7,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUHHRMNVFBUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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